Lipophilicity Advantage Over Positional Isomer
When benchmarked against the closest positional isomer sharing the identical molecular formula, 2‑isopentyl‑1,3‑dioxoisoindoline‑5‑carbaldehyde exhibits a meaningfully higher predicted LogP. The target compound’s XLogP3 is 2.50 [1], while 2‑(5‑oxohexyl)isoindoline‑1,3‑dione has a computed LogP of 1.98 . This difference of 0.52 log units implies that the aromatic aldehydic structure is approximately 3.3‑fold more lipophilic, which can translate into better passive membrane permeability and altered tissue distribution in cell‑based assays.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.50 |
| Comparator Or Baseline | 2-(5-Oxohexyl)isoindoline-1,3-dione: LogP = 1.98 |
| Quantified Difference | ΔLogP = 0.52 (target ~3.3× more lipophilic) |
| Conditions | In silico prediction; PubChem XLogP3 vs. vendor‑reported LogP |
Why This Matters
A 0.5 log unit increase in lipophilicity can significantly influence compound partitioning into lipid bilayers and cellular uptake, making the target compound a preferred scaffold when membrane permeability is a key design criterion.
- [1] PubChem Compound Summary for CID 137333152, 2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde. XLogP3 = 2.5. View Source
